molecular formula C18H20F3NO4S2 B2856910 N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1798522-16-3

N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2856910
CAS No.: 1798522-16-3
M. Wt: 435.48
InChI Key: UEKLWLFBTOKWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS 1798522-16-3) is a synthetic sulfonamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a benzene-sulfonamide core, a functional group known to confer diverse pharmacological activities, serving as a key scaffold in compounds with antibacterial, anti-carbonic anhydrase, and anti-inflammatory properties . The molecular structure is further characterized by a tetrahydro-2H-pyran (oxan-4-yl) group, a 2-thiophen-ethyl moiety, and a trifluoromethoxy phenyl substituent, offering a complex profile for structure-activity relationship (SAR) studies. With a molecular formula of C18H20F3NO4S2 and a molecular weight of 435.48 g/mol , it is available for research applications. Researchers can utilize this compound as a building block or reference standard in the development of novel therapeutic agents, particularly in exploring inhibitors for various enzymatic targets. Potential research areas include virology, given that sulfonamide derivatives have been investigated as viral polymerase inhibitors , and oncology or immunology, based on studies of structurally related sulfonamides designed as COX-2 inhibitory agents . This product is supplied for laboratory research purposes. It is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses, or for personal consumption of any kind. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO4S2/c19-18(20,21)26-15-3-5-17(6-4-15)28(23,24)22(14-8-11-25-12-9-14)10-7-16-2-1-13-27-16/h1-6,13-14H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKLWLFBTOKWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the tetrahydropyran ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.

    Introduction of the thiophene ring: This step might involve the use of a Grignard reagent or a similar organometallic compound to attach the thiophene ring to the ethyl chain.

    Sulfonamide formation: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Trifluoromethoxy group addition: This can be achieved through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a pharmacophore. The presence of the sulfonamide group suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group could enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Sulfonamide Nitrogen

  • N-(propan-2-yl)-N-{2-[(propan-2-yl)amino]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide (): Substituents: Isopropyl and aminoethyl groups. Key Differences: Lacks the oxan-4-yl and thiophene moieties. Implications: Reduced solubility compared to the target compound due to the absence of the ether oxygen in oxan-4-yl.
  • 4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide ():

    • Substituents: Methyl group on benzene and 3-oxobutan-2-yl on nitrogen.
    • Key Differences: The oxo group introduces hydrogen-bonding capacity distinct from oxan-4-yl.
    • Implications: The ketone may enhance metabolic lability compared to the stable ether linkage in the target compound .

Substituent Effects on the Benzene Ring

  • N-(4-Methoxyphenyl)benzenesulfonamide (): Substituents: Methoxy group (electron-donating). Key Differences: Trifluoromethoxy in the target compound is significantly more electron-withdrawing. Implications: The target’s sulfonamide NH is more acidic (pKa ~10–11 vs. ~12–13 for methoxy analogs), favoring stronger hydrogen-bond donor activity in biological targets .
  • Compounds with Triazole-Thione Moieties (): Example: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones. Key Differences: Triazole-thione replaces the sulfonamide group. hydrogen bonding) .

Heterocyclic Modifications

  • (S)-2-(oxan-4-yl)-3-oxo-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide (): Substituents: Isoindole carboxamide core with oxan-4-yl. Key Differences: Carboxamide vs. sulfonamide functional groups.
  • I12: [1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane ():

    • Substituents: Pyrimidine-thiophene fused system.
    • Key Differences: Rigid heteroaromatic system vs. the flexible thiophene ethyl chain in the target.
    • Implications: Reduced conformational flexibility may limit target adaptability compared to the target’s ethyl-linked thiophene .

Physicochemical and Pharmacological Implications

Table 1: Structural and Functional Comparison

Compound Name / Feature Sulfonamide Core Trifluoromethoxy Oxan-4-yl Thiophene Key Properties
Target Compound Yes Yes Yes Yes High solubility, strong H-bond donor
N-(propan-2-yl)-... () Yes Yes No No Lower solubility, basic aminoethyl
N-(4-Methoxyphenyl)... () Yes No (methoxy) No No Lower acidity, weaker H-bond donor
Isoindole Carboxamide () No (carboxamide) Yes Yes No Enhanced rigidity, weaker polarity
Triazole-Thione () No (triazole) Variable No No Metal-binding potential

Key Findings:

Solubility : The oxan-4-yl group in the target compound enhances aqueous solubility compared to alkyl-substituted analogs (e.g., ) .

Acidity : The trifluoromethoxy group lowers the sulfonamide NH pKa, favoring interactions with basic residues in enzymes or receptors .

Metabolic Stability : The thiophene ethyl chain may resist oxidative metabolism better than alkyl chains, while the oxan-4-yl ether is less prone to hydrolysis than ester or ketone groups .

Biological Activity

N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential applications in disease treatment.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Oxan Ring : A cyclic ether that may influence the compound's solubility and bioavailability.
  • Thiophene Group : Known to enhance biological activity through various mechanisms, including modulation of enzyme activity.
  • Trifluoromethoxy Group : This electron-withdrawing group can significantly affect the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes, such as:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes can lead to anti-inflammatory effects.
  • Lipoxygenases (LOX) : Compounds that inhibit LOX may reduce oxidative stress and inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes some key findings:

Cell LineIC50 (µM)Mechanism of Action
MIA PaCa-20.58Inhibition of mitochondrial function
UM160.31Selective binding to Complex I
MCF-710.4COX inhibition

These results indicate a promising profile for the compound as a potential anticancer agent.

In Vivo Studies

In vivo studies have further supported the efficacy of this compound. For instance, in a mouse model of pancreatic cancer, it demonstrated significant tumor reduction without severe side effects, suggesting a favorable therapeutic window.

Case Studies

  • Pancreatic Cancer Model : The compound was tested in a syngeneic mouse model where it showed a dose-dependent reduction in tumor size, correlating with its in vitro cytotoxicity.
  • Inflammatory Disease Models : In models of acute inflammation, the compound exhibited reduced edema and inflammatory markers, indicative of its anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide, and how can yield optimization be achieved?

  • Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the sulfonamide core and subsequent functionalization. Key steps include:

  • Sulfonamide formation : Reacting 4-(trifluoromethoxy)benzene-1-sulfonyl chloride with oxan-4-amine and 2-(thiophen-2-yl)ethylamine under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous dichloromethane (DCM) .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
  • Yield optimization : Use of protective groups (e.g., benzyloxy or pivaloyloxy) to prevent side reactions and enhance regioselectivity .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm connectivity; ¹⁹F NMR for monitoring the trifluoromethoxy group .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For resolving 3D conformation, particularly to study steric effects from the oxan-4-yl and thiophen-2-yl groups .
  • UV-Vis and fluorescence spectroscopy : To assess electronic transitions and potential photophysical applications .

Advanced Research Questions

Q. How can regioselectivity challenges during N-alkylation of the sulfonamide group be addressed?

  • Answer :

  • Temperature control : Lower temperatures (0–5°C) reduce kinetic competition between nucleophiles (e.g., oxan-4-yl vs. thiophen-2-yl ethylamine) .
  • Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Lewis acids (e.g., ZnCl₂) to enhance selectivity .
  • Computational modeling : DFT calculations to predict steric and electronic preferences at reaction sites .

Q. What strategies are recommended for studying fluorine-specific interactions in biological or material systems?

  • Answer :

  • ¹⁹F NMR titration experiments : To probe binding affinities with proteins or receptors .
  • X-ray crystallography : Resolve fluorine-mediated interactions (e.g., C–F⋯H–N or halogen bonding) in co-crystals .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of fluorine-driven binding .

Q. How can the biological activity of this compound be systematically evaluated?

  • Answer :

  • Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase or cyclooxygenase) using fluorometric or colorimetric substrates .
  • Cellular toxicity studies : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
  • Molecular docking : Simulate interactions with binding pockets (e.g., using AutoDock Vina) to rationalize activity .

Q. What are the crystallographic challenges associated with this compound, and how can they be mitigated?

  • Answer :

  • Crystal growth : Slow evaporation from polar aprotic solvents (e.g., DMF or acetonitrile) improves crystal quality .
  • Data collection : Use synchrotron radiation for high-resolution diffraction, particularly for resolving disordered trifluoromethoxy or thiophene groups .
  • Hirshfeld surface analysis : To interpret weak intermolecular interactions (e.g., C–H⋯O or π-stacking) .

Q. How can reaction mechanisms for side-product formation during synthesis be elucidated?

  • Answer :

  • Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in sulfonamide byproducts .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediates .
  • LC-MS/MS : Detect and characterize transient species (e.g., sulfonic acid derivatives) .

Methodological Considerations

  • Safety protocols : Conduct hazard analyses for reagents like sulfonyl chlorides and trifluoromethylating agents .
  • Solvent selection : Prefer anhydrous DCM or acetonitrile to avoid hydrolysis of sensitive intermediates .
  • Data validation : Cross-reference spectroscopic data with computational predictions (e.g., Gaussian for NMR chemical shifts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.